REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]2[O:11][CH2:10][CH2:9][C:8]=2[CH:7]=[CH:6][CH:5]=1)([O-])=O.[H][H]>O1CCCC1.[Ni]>[O:11]1[C:12]2[C:4]([NH2:1])=[CH:5][CH:6]=[CH:7][C:8]=2[CH2:9][CH2:10]1
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=2CCOC21
|
Name
|
Heterocyclic
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated from the filtrate
|
Type
|
CUSTOM
|
Details
|
The residue was recrystallized from ether
|
Type
|
CUSTOM
|
Details
|
to give 1
|
Name
|
|
Type
|
|
Smiles
|
O1CCC2=C1C(=CC=C2)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |